4-(Benzyloxy)-2,6-difluoroaniline
Overview
Description
4-(Benzyloxy)-2,6-difluoroaniline is an organic compound that features a benzene ring substituted with a benzyloxy group at the 4-position and two fluorine atoms at the 2- and 6-positions, along with an amino group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2,6-difluoroaniline typically involves the following steps:
Nitration and Reduction: The starting material, 2,6-difluoroaniline, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Benzyloxy Substitution: The intermediate product is then subjected to a substitution reaction with benzyl alcohol in the presence of a suitable catalyst to introduce the benzyloxy group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by catalytic substitution reactions. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2,6-difluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2,6-difluoroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2,6-difluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group and fluorine atoms contribute to its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-fluoroaniline
- 4-(Benzyloxy)-2,6-dichloroaniline
- 4-(Benzyloxy)-2,6-dimethylaniline
Uniqueness
4-(Benzyloxy)-2,6-difluoroaniline is unique due to the presence of two fluorine atoms, which enhance its chemical stability and reactivity compared to similar compounds with different substituents. The combination of the benzyloxy group and fluorine atoms provides distinct physicochemical properties that make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,6-difluoro-4-phenylmethoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c14-11-6-10(7-12(15)13(11)16)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQYKGXXHTXUIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463413 | |
Record name | 4-BENZYLOXY-2,6-DIFLUORO-PHENYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663602-52-6 | |
Record name | 4-BENZYLOXY-2,6-DIFLUORO-PHENYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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